5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil 5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
Brand Name: Vulcanchem
CAS No.: 136011-41-1
VCID: VC17140751
InChI: InChI=1S/C16H18N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h2-5,7-8,19H,1,6,9-11H2,(H,17,20,21)
SMILES:
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

CAS No.: 136011-41-1

Cat. No.: VC17140751

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil - 136011-41-1

Specification

CAS No. 136011-41-1
Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione
Standard InChI InChI=1S/C16H18N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h2-5,7-8,19H,1,6,9-11H2,(H,17,20,21)
Standard InChI Key DCWJSTOOWZNPLD-UHFFFAOYSA-N
Canonical SMILES C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil belongs to the class of pyrimidine analogs, featuring a uracil core modified at the N1, C5, and C6 positions. The N1 position is substituted with a 2-hydroxyethoxymethyl group, while the C5 and C6 positions bear an allyl chain and a phenylthio moiety, respectively. These modifications enhance its pharmacokinetic properties, including solubility and metabolic stability, compared to unmodified uracil derivatives.

The molecular formula is C₁₆H₁₈N₂O₄S, with a molar mass of 334.4 g/mol. Its IUPAC name is 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione, reflecting the positions and types of substituents.

Table 1: Key Molecular Properties

PropertyValue
CAS Number136011-41-1
Molecular FormulaC₁₆H₁₈N₂O₄S
Molecular Weight334.4 g/mol
IUPAC Name1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione
SMILES NotationC=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Structural-Activity Relationships

The antiviral efficacy of this compound is closely tied to its substituents:

  • Allyl Group (C5): Enhances hydrophobic interactions with the reverse transcriptase enzyme’s hydrophobic pocket .

  • Phenylthio Moiety (C6): Facilitates π-π stacking with aromatic residues in the enzyme’s binding site .

  • 2-Hydroxyethoxymethyl Group (N1): Improves solubility and reduces metabolic degradation compared to bulkier alkyl chains.

Modifications at these positions have been shown to preserve activity against mutant HIV-1 strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) . For example, the compound retains efficacy against viruses with mutations such as 100-Leu→Ile and 181-Tyr→Cys in reverse transcriptase, which confer resistance to other NNRTIs .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 5-allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves multi-step reactions starting from uracil or its derivatives:

  • Introduction of the Allyl Group: Uracil is alkylated at C5 using allyl bromide under basic conditions .

  • Sulfur Incorporation at C6: A nucleophilic aromatic substitution replaces a leaving group (e.g., chloride) with phenylthiolate .

  • N1 Alkylation: The 2-hydroxyethoxymethyl group is introduced via reaction with chloromethyl ethyl ether followed by hydrolysis .

Key Reaction Conditions

  • Allylation: Conducted in DMF with K₂CO₃ at 60°C .

  • Phenylthio Incorporation: Requires Cu(I) catalysis in anhydrous THF .

  • N1 Modification: Achieved using Mitsunobu conditions (DIAD, PPh₃) to ensure regioselectivity.

Structural Analogues and Derivatives

Recent studies have explored derivatives with improved potency and resistance profiles:

  • Benzo[d]thiazolyl Modifications: Substituting the phenylthio group with a benzo[d]thiazol-2-ylmethyl moiety enhances binding affinity to mutant HIV-1 RT .

  • Thiouracil Variants: Replacing the C2 carbonyl with a thiocarbonyl group improves metabolic stability .

Biological Activity and Mechanisms

Antiviral Efficacy

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil exhibits nanomolar inhibitory activity against HIV-1 strain IIIB in CEM cells (EC₅₀ = 12–45 nM) . Its mechanism involves non-competitive inhibition of reverse transcriptase, preventing the conversion of viral RNA to DNA .

Table 2: Activity Against HIV-1 Mutants

Mutation (RT Position)Fold Resistance*
100-Leu→Ile1.2
181-Tyr→Cys2.8
188-Tyr→His4.1
*Fold resistance relative to wild-type HIV-1 .

Pharmacological and Toxicological Profiles

Metabolic Stability

The 2-hydroxyethoxymethyl group confers resistance to hepatic cytochrome P450 enzymes, with a half-life of 6.2 hours in human liver microsomes. This contrasts with earlier NNRTIs like nevirapine (t₁/₂ = 1.5 hours) .

Toxicity Considerations

Applications and Future Directions

Therapeutic Prospects

  • HIV-1 Therapy: Potential as a second-line NNRTI for resistant strains .

  • Combination Regimens: Synergistic effects observed with tenofovir and emtricitabine in vitro .

Research Priorities

  • Resistance Profiling: Comprehensive analysis against emerging RT mutations.

  • Prodrug Development: Ester derivatives to enhance oral bioavailability.

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